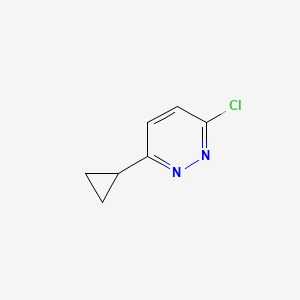
3-Chloro-6-cyclopropylpyridazine
Descripción general
Descripción
3-Chloro-6-cyclopropylpyridazine is a chemical compound with the molecular formula C7H7ClN2. It has a molecular weight of 154.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-cyclopropylpyridazine is 1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-6-cyclopropylpyridazine is a solid compound . It has a molecular weight of 154.6 . The compound’s InChI code is 1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 .Aplicaciones Científicas De Investigación
Interleukin-1β Converting Enzyme Inhibition
3-Chloro-4-carboxamido-6-arylpyridazines, closely related to 3-Chloro-6-cyclopropylpyridazine, represent a novel class of interleukin-1β converting enzyme (ICE) inhibitors. These compounds are irreversible inhibitors and offer insights into the structure-activity relationship of non-peptide ICE inhibitors (Dolle et al., 1997).
Ring Transformation in Organic Synthesis
The compound has been studied in the context of ANRORC type ring transformation of 1,2,4-triazines with carbon nucleophiles. This reaction showcases its utility in creating 3-aminopyridazines, an important class in organic synthesis (Rykowski et al., 2000).
Crystal Structure and Molecular Arrangement
Research on 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, a variant, has provided valuable insights into its crystal structure and molecular arrangement. This includes details about the planarity of the molecule and intermolecular hydrogen bonds, contributing to our understanding of pyridazine derivatives' structural chemistry (Ather et al., 2010).
Medicinal Chemistry and Antibacterial Agents
In medicinal chemistry, 3-Chloro-6-cyclopropylpyridazine derivatives have been explored as antibacterial agents. The structure-activity relationships of these compounds, including various substitutions, have been investigated, contributing to the development of new antibacterial drugs (Matsumoto et al., 1984).
Novel Routes in Organic Synthesis
The compound is involved in the synthesis of functionalized 3-aminopyridazines, serving as a pivotal intermediate in novel synthetic routes. These routes demonstrate the versatility and significance of 3-Chloro-6-cyclopropylpyridazine in modern organic synthesis (Rykowski & Wolińska, 1996).
Synthesis of Pyridazine Analogs
The compound's role in synthesizing pyridazine analogs has been explored, highlighting its importance in creating structurally diverse molecules with potential pharmaceutical applications. This includes the synthesis of specific pyridazine derivatives with unique molecular arrangements (Sallam et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-6-cyclopropylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680476 | |
| Record name | 3-Chloro-6-cyclopropylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-cyclopropylpyridazine | |
CAS RN |
1046816-38-9 | |
| Record name | 3-Chloro-6-cyclopropylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-cyclopropylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


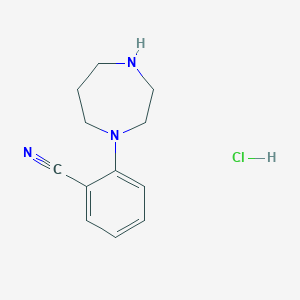


![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
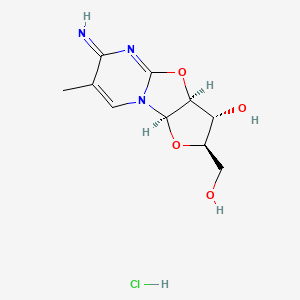
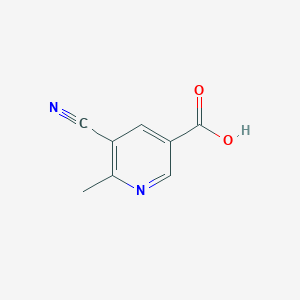

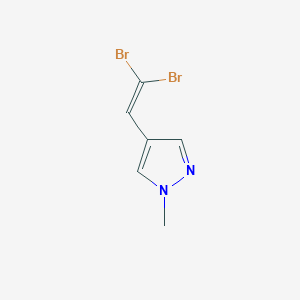

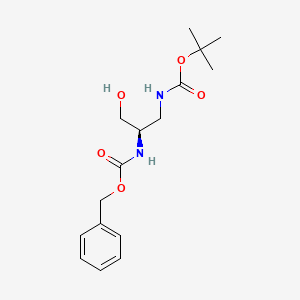
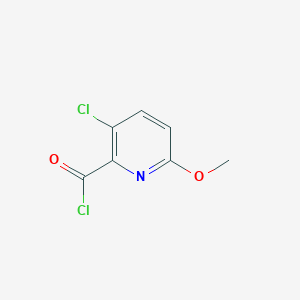
![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)
